2-Chloro-4-(2,5-difluorophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2,5-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The synthesis of 2-Chloro-4-(2,5-difluorophenyl)benzoic acid typically begins with the chlorination of a suitable precursor, followed by fluorination.
Acetylation and Oxidation: The intermediate product, 2-chloro-4,5-difluorophenyl acetone, is obtained through acetylation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-(2,5-difluorophenyl)benzoic acid undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride can be used for reduction reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and related compounds.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Chloro-4-(2,5-difluorophenyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired effects .
Comparison with Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar in structure but differs in the position of the fluorine atoms.
4-Chloro-2,5-difluorobenzoic acid: Another similar compound with different substitution patterns.
Uniqueness:
Properties
IUPAC Name |
2-chloro-4-(2,5-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-5-7(1-3-9(11)13(17)18)10-6-8(15)2-4-12(10)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTAENJVXKYOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689724 |
Source
|
Record name | 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-34-2 |
Source
|
Record name | 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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